molecular formula C9H7BrN2O2S B1488284 1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid CAS No. 1701914-00-2

1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1488284
CAS RN: 1701914-00-2
M. Wt: 287.14 g/mol
InChI Key: GASBQJWQWKXPRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki cross-coupling reactions . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often utilize a radical approach . For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .

Scientific Research Applications

Imidazole Derivatives in Drug Synthesis

Imidazole derivatives are pivotal in the development of nonpeptide angiotensin II receptor antagonists, showcasing their potential in creating compounds with significant biological activities. A study highlighted the synthesis of imidazole-5-carboxylic acids with various substituents, revealing their antagonistic activities to the angiotensin II (AII) receptor. This work underscores the imidazole derivative's role in medicinal chemistry, particularly in cardiovascular drug development (H. Yanagisawa et al., 1996).

Material Science and Chemical Synthesis

Imidazole derivatives also find applications in material science and as intermediates in chemical synthesis. Research into the continuous flow synthesis of 1H-4-substituted imidazoles presents a method for the efficient production of key building blocks in pharmaceuticals, exemplified by NS5A inhibitors like daclatasvir. This study emphasizes process intensification and environmental impact reduction in chemical manufacturing (P. F. Carneiro et al., 2015).

Corrosion Inhibition

Further extending the utility of imidazole derivatives, research into the corrosion inhibition properties of certain benzimidazole derivatives for mild steel in sulfuric acid demonstrates their importance in industrial applications. These derivatives act as protective agents, reducing corrosion and enhancing the longevity of metal structures (P. Ammal et al., 2018).

Host-Guest Chemistry

In host-guest chemistry, imidazole-based bisphenols, including derivatives structurally related to the specified compound, have been studied for their ability to form complexes with anions. This research area explores the potential of imidazole derivatives in creating novel materials with specific binding properties, potentially useful in sensors or separation technologies (Bhaskar Nath et al., 2012).

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-6-1-7(15-4-6)2-12-3-8(9(13)14)11-5-12/h1,3-5H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASBQJWQWKXPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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